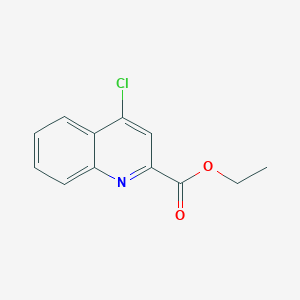

Ethyl 4-chloroquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWYXUDTZJAGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296524 | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-69-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18436-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Quinoline Derivatives

Quinoline (B57606), a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif that confers significant biological activity. researchgate.net This has led to the intensive exploration of its derivatives in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity.

The diverse pharmacological activities exhibited by quinoline derivatives are extensive and well-documented. They form the core of numerous drugs with applications including:

Anticancer agents: Certain quinoline-based compounds have shown potent activity against various cancer cell lines. acs.org

Antimalarial drugs: Historically, quinine, a naturally occurring quinoline alkaloid, was the primary treatment for malaria. Synthetic quinolines like chloroquine (B1663885) and mefloquine (B1676156) have since become mainstays in antimalarial therapy.

Antibacterial agents: The fluoroquinolone class of antibiotics, characterized by a quinoline core, are broad-spectrum antibacterial drugs.

Anti-inflammatory and Antiviral applications: Research has also demonstrated the potential of quinoline derivatives in combating inflammation and viral infections.

Beyond their medicinal applications, quinoline derivatives are also utilized in the development of agrochemicals, catalysts, and electronic materials, underscoring their broad impact across the scientific disciplines.

Ethyl 4 Chloroquinoline 2 Carboxylate: a Pivotal Intermediate

Established Synthetic Strategies for Quinoline Carboxylate Frameworks

The construction of the quinoline carboxylate skeleton can be achieved through several established synthetic routes. These strategies often involve the formation of the quinoline ring system as the key step, followed by or incorporating the introduction of the carboxylate and other functional groups.

Cyclopropanation-Ring Expansion Approaches from Indole (B1671886) Precursors

A novel and efficient method for the synthesis of ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction starting from indole precursors. nih.govbeilstein-journals.orgresearchgate.net This strategy utilizes the reaction of indoles with ethyl halodiazoacetates. The proposed mechanism begins with the rhodium carbenoid undergoing cyclopropanation across the C2-C3 double bond of the indole. nih.govbeilstein-journals.org This forms a labile indoline (B122111) halocyclopropyl ester intermediate, which is typically not isolated. nih.gov This intermediate then undergoes a ring-opening of the cyclopropane (B1198618) ring, followed by the elimination of a hydrogen halide (H-X), to yield the aromatic quinoline-3-carboxylate structure. nih.govbeilstein-journals.orgcncb.ac.cn

This method has proven effective under mild conditions, offering good to high yields. nih.gov For instance, the reaction between indole and ethyl halodiazoacetates yielded ethyl quinoline-3-carboxylate with the following efficiencies:

| Halogen (X) | Yield |

| Chlorine (Cl) | 90% |

| Bromine (Br) | 84% |

| Iodine (I) | 70% |

| Data sourced from Mortén et al., 2015. nih.gov |

The reaction is sensitive to the substitution pattern on the indole ring. Substituents at the 3, 4, 5, and 6 positions are well-tolerated. However, a substituent at the 7-position leads to a poor reaction, and a substituent at the 2-position is detrimental to the desired pathway. nih.govbeilstein-journals.org Furthermore, the presence of an N-H group on the indole appears to be crucial for the cyclopropanation-ring expansion to occur successfully. nih.govbeilstein-journals.org Another approach involves a thiol-mediated three-step cascade that converts indole-tethered ynones into functionalized quinolines through a dearomatizing spirocyclization and subsequent one-atom ring expansion. nih.gov

Derivatives via Pfitzinger Reaction

The Pfitzinger reaction is a classical and highly versatile method for synthesizing quinoline-4-carboxylic acids, which are direct precursors to their corresponding esters. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound (containing an α-methylene group) in the presence of a strong base, such as potassium hydroxide. wikipedia.orgiipseries.org

The mechanism proceeds via the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net

The Pfitzinger reaction has been widely applied to synthesize a variety of complex and biologically active molecules. researchgate.netjocpr.com For example, it has been used as the key step in the synthesis of quinoline-4-carboxamide derivatives, where the resulting carboxylic acid is subsequently coupled with an amine. acs.org A modification known as the Halberkann variant utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The resulting carboxylic acids can then be esterified through standard procedures to yield the desired quinoline carboxylate derivatives.

Condensation Reactions and Subsequent Esterification Routes

Several foundational condensation reactions provide access to the quinoline core, which can then be further functionalized. The Gould-Jacobs reaction is a particularly relevant pathway for synthesizing precursors to chloro-substituted quinoline carboxylates. fly-chem.com This reaction typically involves the condensation of an aniline (B41778) with diethyl 2-(ethoxymethylene)malonate. The resulting anilinomethylenemalonate intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. researchgate.net Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline (B1666331). researchgate.net

To obtain the target 4-chloroquinoline (B167314) structure, the 4-hydroxyquinoline intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). fly-chem.comresearchgate.netorgsyn.org This step effectively replaces the hydroxyl group with a chlorine atom. If the carboxylate group is not already present at the desired position, it can be introduced through various multi-step sequences.

Other notable condensation reactions for building the quinoline framework include:

Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an active α-methylene group, catalyzed by an acid or base. iipseries.orgpharmaguideline.com

Combes Synthesis: The acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted quinoline. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis that involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound. fly-chem.com

Multi-step Synthetic Procedures for Complex Quinoline Carboxylates

The synthesis of complex quinoline carboxylates often requires multi-step procedures that combine several fundamental reactions. These routes allow for the precise installation of various functional groups and the construction of elaborate molecular architectures.

One effective strategy begins with a core quinoline synthesis, such as the Pfitzinger reaction, to generate a functionalized quinoline-4-carboxylic acid. nih.gov This intermediate can then be subjected to further modifications. For instance, if the initial carbonyl compound used in the Pfitzinger reaction contains a halogen (e.g., a bromo-substituted acetophenone), the resulting bromo-quinoline derivative can undergo palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, to introduce diverse aryl or alkyl groups. nih.gov The carboxylic acid can then be esterified, or an existing ester group can be hydrolyzed and re-esterified as needed. nih.gov

Another common multi-step approach involves building the quinoline ring with a precursor functional group that can be converted to the final desired substituent. The synthesis of 4,7-dichloroquinoline (B193633) provides a relevant example, where a Gould-Jacobs reaction is used to produce 7-chloro-4-quinolinol. orgsyn.org This intermediate is then treated with phosphorus oxychloride to install the second chlorine atom at the 4-position. orgsyn.org Similarly, complex heterocyclic systems can be built starting from a pre-formed quinoline-2-carboxylic acid, which is converted to its acyl chloride and reacted with various nucleophiles like hydrazine (B178648) to serve as a scaffold for further annulations and substitutions. ajchem-a.com

These multi-step sequences offer the flexibility to generate a wide array of complex quinoline carboxylates by strategically combining ring-forming reactions, functional group interconversions, and modern cross-coupling technologies.

Principles of Green Chemistry in Quinoline Carboxylate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to develop more sustainable and environmentally benign processes. acs.org This involves the use of alternative energy sources, eco-friendly catalysts, and the reduction or elimination of hazardous solvents. researchgate.netacs.org Microwave irradiation, for example, has been employed to accelerate reactions like the Skraup and Pfitzinger syntheses, often leading to shorter reaction times and higher yields. researchgate.netmdpi.com Multicomponent reactions (MCRs) are also a cornerstone of green quinoline synthesis, as they enhance atom economy by combining multiple starting materials into a complex product in a single step. rsc.org

Development of Solvent-Free Reaction Conditions

A key objective in green chemistry is the replacement of volatile and often toxic organic solvents. To this end, significant research has focused on developing solvent-free reaction conditions for quinoline synthesis. researchgate.net The Friedländer reaction, for instance, has been successfully performed by reacting 2-aminobenzaldehyde (B1207257) with enolizable ketones under microwave irradiation without any solvent. researchgate.net

Application of Catalytic Systems for Enhanced Efficiency

The synthesis of quinoline derivatives, including this compound, has been significantly advanced through the application of diverse catalytic systems designed to enhance reaction efficiency, selectivity, and sustainability. nih.govnih.gov Traditional methods often required harsh conditions, but modern catalysis offers milder and more effective alternatives. nih.gov Transition metal complexes, particularly those involving palladium and copper, are widely utilized in cross-coupling and cyclization reactions for quinoline synthesis. numberanalytics.com Other metals like rhodium, cobalt, nickel, and iridium have also been employed in various catalytic cycles, such as C-H activation and annulation strategies, to construct the quinoline scaffold. mdpi.comorganic-chemistry.org

Solid acid catalysts and nanocatalysts represent a significant area of development, offering advantages like ease of separation, recyclability, and environmental friendliness. nih.govnumberanalytics.com Examples include Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia, which have been used to facilitate the Friedländer condensation, a key reaction in quinoline synthesis. nih.gov In some cases, yields as high as 89% have been achieved with these solid acids. nih.gov Similarly, silica (B1680970) nanoparticles have demonstrated high efficacy, providing yields of up to 93% under microwave irradiation and showing excellent recyclability over multiple cycles. nih.gov

Ionic liquids (ILs) have emerged as both effective solvents and catalysts. nih.govnumberanalytics.com Specifically, sulfonic acid-functionalized ionic liquids have been shown to be potent, water-tolerant acid catalysts, achieving yields in the range of 85-98% for quinoline synthesis. nih.gov The use of reusable solid acid catalysts like Nafion NR50 under microwave conditions further underscores the move towards greener and more efficient synthetic protocols. mdpi.com

Table 1: Overview of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Specific Example(s) | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| Transition Metals | Palladium (Pd), Copper (Cu), Rhodium (Rh), Cobalt (Co) | High efficiency in C-H activation, cross-coupling, and cyclization reactions. | Good to excellent. | numberanalytics.commdpi.com |

| Solid Acid Catalysts | Montmorillonite K-10, Zeolites, Sulfated Zirconia (SZ) | Recyclable, mild conditions, easy work-up. | 75-89% | nih.gov |

| Nanocatalysts | SiO2 nanoparticles | High yields, short reaction times, robust recyclability. | Up to 93% | nih.gov |

| Modified Clays | Li+ modified nanoporous Na+-montmorillonite | Excellent activity under solvent-free conditions. | Up to 96% | nih.gov |

| Ionic Liquids (ILs) | SO3H-functionalized ILs | Effective, water-tolerant, reusable. | 85-98% | nih.gov |

| Polymer-Supported Acids | Nafion NR50 | Reusable, suitable for microwave-assisted synthesis. | Good to excellent. | mdpi.com |

Optimization of Synthetic Pathways and Reaction Parameters

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction pathways and parameters to maximize yield, control selectivity, and ensure efficiency. jocpr.comfrontiersin.org

A primary goal in synthetic chemistry is the optimization of product yield. frontiersin.org This is achieved by systematically adjusting various reaction parameters. Key strategies include the optimization of catalyst concentration, reaction temperature, and choice of solvent. nih.gov For instance, studies on nanocatalyst-driven quinoline synthesis have shown that the best results are often achieved under solvent-free conditions at elevated temperatures (90-100 °C) with a specific catalyst loading. nih.gov

The choice of solvent can be critical; in some nanocatalyzed domino reactions, acetonitrile (B52724) has been identified as the optimal solvent at 80 °C. nih.gov In other cases, greener solvent systems like methanol-water mixtures have been found to provide the best conversion efficiency. frontiersin.org

Furthermore, advanced reaction technologies are employed to enhance yields and reduce reaction times. Microwave-assisted synthesis, for example, offers rapid heating, leading to improved yields and selectivity in shorter timeframes. numberanalytics.com The use of microdroplet reactors has also been shown to significantly improve the yields of quinoline derivatives while shortening reaction times to mere seconds. frontiersin.org

Table 2: Key Parameters for Synthetic Optimization

| Parameter | Optimization Strategy | Impact | Reference |

|---|---|---|---|

| Catalyst | Screening different catalysts and optimizing loading (e.g., 10-20 mg). | Maximizes catalytic efficiency and product conversion. | nih.gov |

| Temperature | Varying reaction temperature (e.g., 80-100 °C). | Affects reaction rate and can influence selectivity and yield. | nih.gov |

| Solvent | Testing various solvents (e.g., acetonitrile, ethanol) or solvent-free conditions. | Influences reactant solubility, reaction rate, and pathway. | frontiersin.orgnih.gov |

| Reaction Time | Monitoring progress to determine optimal duration (e.g., 5-60 minutes). | Prevents byproduct formation from over-reaction and maximizes throughput. | nih.gov |

| Technology | Employing microwave irradiation or microdroplet reactors. | Drastically reduces reaction times and can improve yields. | numberanalytics.comfrontiersin.org |

Understanding the kinetics of a reaction is crucial for its optimization and scale-up. While detailed kinetic studies for the synthesis of this compound are not extensively documented in the literature, the principles of reaction monitoring are broadly applied to quinoline synthesis. The progress of these reactions is typically monitored using standard analytical techniques.

Thin-Layer Chromatography (TLC) is a common method for tracking the consumption of reactants and the formation of products over time. researchgate.net For more quantitative analysis and to gain deeper insight into the reaction's progress, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. frontiersin.org This technique allows for the precise measurement of component concentrations in the reaction mixture. In advanced setups, such as microdroplet systems, online MS detection can be used to monitor product formation on a microsecond timescale, providing valuable data on the reaction's intrinsic speed. frontiersin.org Dual-site Langmuir-Hinshelwood models have been used to describe the kinetics of related quinoline reactions, suggesting complex interactions between reactants, hydrogen, and the catalyst surface. iaea.org

Regioselectivity: The control of regioselectivity is a significant challenge in quinoline synthesis, particularly in classic methods like the Friedländer reaction. nih.gov When an unsymmetrical ketone is used as a reactant, the condensation can occur at two different α-positions, leading to a mixture of regioisomeric products. nih.govresearchgate.net The choice of catalyst and reaction conditions can profoundly influence this outcome. For instance, by varying the catalyst and conditions in the condensation of 2'-aminoacetophenone (B46740) with 4-cholesten-3-one, either the angular or the linear fused quinoline steroid can be obtained with high regioselectivity. researchgate.net

Catalytic systems play a pivotal role in directing the reaction toward a specific isomer. Silver salts, for example, have been noted for their ability to facilitate chemical regioselectivity during certain cyclization processes. mdpi.com In other synthetic routes, such as the Skraup-Doebner-Von Miller synthesis, a reversal of the standard regiochemistry can be achieved by altering the reaction conditions (e.g., using trifluoroacetic acid) to favor a different mechanistic pathway (1,2-addition over 1,4-addition). acs.org The development of methods for the direct and regioselective C-H functionalization of the quinoline core itself is also an area of intensive research, allowing for the precise installation of functional groups at various positions on the ring. mdpi.com

Stereoselectivity: The core quinoline structure is an aromatic, planar heterocyclic system. As such, the formation of the ring itself does not typically involve the creation of stereocenters on the core scaffold. Therefore, controlling stereoselectivity is generally not a primary consideration in the synthesis of the fundamental quinoline ring. This aspect would become relevant only if the synthetic pathway involves the simultaneous introduction of chiral substituents onto the ring or side chains.

Chemical Reactivity and Derivatization Strategies

Transformations of the Ester Moiety

The ethyl ester group at the 2-position of the quinoline (B57606) ring is a primary site for chemical modification. Its reactivity is central to creating derivatives with altered properties and functionalities.

Hydrolysis to Corresponding Quinoline Carboxylic Acids

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-chloroquinoline-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Under basic conditions, a process often referred to as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, typically with heating. libretexts.orgcommonorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. This method is generally preferred as the reaction is irreversible. libretexts.org An analogous reaction, the alkaline hydrolysis of the ethyl ester of 7-chloro-4-hydroxyquinolin-2-carboxylic acid, demonstrates the feasibility of this transformation on a similar quinoline framework. chemicalbook.com

Acid-catalyzed hydrolysis involves heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water. libretexts.orgchemguide.co.uk This reaction is reversible, and a large excess of water is used to drive the equilibrium toward the formation of the carboxylic acid and ethanol. libretexts.orgyoutube.com

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | Description |

| Basic (Saponification) | NaOH or KOH in H₂O/Alcohol | Irreversible reaction, forming a carboxylate salt which is then acidified. libretexts.org |

| Acidic | Dilute HCl or H₂SO₄ in H₂O | Reversible reaction, requiring excess water to favor product formation. libretexts.org |

Nucleophilic Substitution Reactions at the 4-Chloro Position

The chlorine atom at the C4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This position is a key site for introducing a wide array of functional groups. nih.govnih.gov

A variety of nucleophiles can displace the chloride ion, including amines, alkoxides, and thiolates. mdpi.comarkat-usa.org For instance, the reaction of 4-chloroquinolines with primary or secondary amines is a well-established method for the synthesis of 4-aminoquinoline derivatives. nih.gov These reactions are often carried out by heating the 4-chloroquinoline (B167314) substrate with the desired amine, sometimes in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures. nih.govfishersci.co.uk

The substitution of the chlorine with an azide group can be achieved by reacting the compound with sodium azide in a polar aprotic solvent like N-methylpyrrolidone (NMP), which serves as a precursor for further functionalization, such as click chemistry. arkat-usa.org

Table 2: Examples of Nucleophilic Substitution at the C4 Position

| Nucleophile | Reagent Example | Product Type |

| Amine | Benzylamine, Aniline (B41778), Piperidine | 4-Aminoquinoline derivatives nih.govarkat-usa.org |

| Azide | Sodium Azide (NaN₃) | 4-Azidoquinoline derivatives arkat-usa.org |

| Thiolate | Thiophenol | 4-(Phenylthio)quinoline derivatives arkat-usa.org |

| Alkoxide | Sodium Methoxide | 4-Methoxyquinoline derivatives rsc.org |

Carbon-Carbon Bond Forming Reactions for Aryl and Heteroaryl Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the quinoline core.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Derivatives

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming C-C bonds. libretexts.orgnih.gov It involves the reaction of an organoboron compound, typically a boronic acid or a boronic ester, with a halide in the presence of a palladium catalyst and a base. organic-synthesis.comrsc.org

Ethyl 4-chloroquinoline-2-carboxylate can serve as the halide partner in this reaction. The general catalytic cycle involves three main steps: oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org This methodology has been successfully applied to 4-chloroquinoline derivatives to synthesize various 4-arylquinolines. researchgate.net For instance, 4-chloro-8-tosyloxyquinoline has been effectively cross-coupled with a range of arylboronic acids using a palladium catalyst, demonstrating the utility of this approach on a closely related substrate. researchgate.net

Table 3: Key Components of the Suzuki-Miyaura Reaction

| Component | Example | Role in Reaction |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner, source of the aryl group organic-synthesis.com |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle organic-synthesis.com |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation rsc.org |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and catalyst |

Amide Coupling Reactions for Structural Modification

The carboxylic acid functionality, obtained from the hydrolysis of the ethyl ester (see section 3.1.1), is a versatile handle for further structural modifications, most commonly through amide bond formation. hepatochem.comluxembourg-bio.com Amide coupling reactions involve the activation of the carboxylic acid followed by its reaction with a primary or secondary amine. fishersci.co.uk

A wide variety of coupling reagents have been developed to facilitate this transformation by converting the carboxylic acid's hydroxyl group into a better leaving group. hepatochem.com Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.gov Other classes of reagents include phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU). researchgate.net The choice of coupling reagent and reaction conditions depends on the specific substrates and the need to avoid racemization if chiral centers are present. nih.govresearchgate.net

This strategy allows for the introduction of a vast array of amine-containing fragments, significantly expanding the chemical diversity of derivatives originating from this compound.

Exploiting Azide Functionality through Click Chemistry for Bio-conjugation and Targeting

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. This reaction forms a stable 1,2,3-triazole ring by joining an azide and a terminal alkyne. wmocollege.ac.in A related reaction, the strain-promoted azide-alkyne cycloaddition (SPAAC), occurs without a cytotoxic copper catalyst and is thus highly suitable for biological applications. nih.govspringernature.com

To utilize this chemistry, this compound must first be converted to its 4-azido derivative, typically through nucleophilic substitution with sodium azide (as described in section 3.2). arkat-usa.org This azide-functionalized quinoline can then be "clicked" onto a molecule containing a terminal alkyne. This strategy is widely employed for bioconjugation, where the quinoline moiety can be attached to biomolecules such as peptides, proteins, or nucleic acids that have been modified to include an alkyne handle. wmocollege.ac.innih.gov This allows for the targeted delivery of the quinoline scaffold or the labeling of biological systems for imaging and diagnostic purposes. nih.gov For example, 4-azidoquinolin-2(1H)-ones have been used in Cu-catalyzed click reactions with ethyl propiolate to synthesize triazole derivatives. researchgate.net

Table 4: Common Click Chemistry Reactions for Bioconjugation

| Reaction | Key Features | Application |

| CuAAC | Copper(I) catalyzed, joins terminal alkynes and azides. wmocollege.ac.in | Labeling of biomolecules in vitro, materials science. |

| SPAAC | Copper-free, uses strained cyclooctynes. nih.gov | In vivo imaging and labeling in living cells due to higher biocompatibility. nih.gov |

Biological and Pharmacological Activities of Ethyl 4 Chloroquinoline 2 Carboxylate and Its Derivatives

Anticancer and Antiproliferative Activity

Derivatives of the quinoline (B57606) core structure have shown notable promise as anticancer agents. Their mechanisms of action are diverse, often involving interactions with fundamental cellular processes such as cell division and DNA integrity.

Cytotoxicity Studies in Diverse Mammalian Cancer Cell Lines

The cytotoxic potential of quinoline derivatives has been evaluated against a broad spectrum of human cancer cell lines. Research has demonstrated that modifications to the basic quinoline structure can lead to compounds with significant and sometimes selective antiproliferative effects.

For instance, a study on 7-chloro-(4-thioalkylquinoline) derivatives revealed their cytotoxic activity against a panel of eight human cancer cell lines. The results indicated that sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity than their sulfanyl (B85325) and sulfinyl counterparts. nih.gov Some of these compounds showed good selectivity for leukemic and colorectal cancer cells when compared to non-tumor cell lines like MRC-5. nih.gov

Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and tested on various tumor cell lines, including those of leukemia (CCRF-CEM, THP-1, Raji), lymphoma (Hut78), and carcinoma (MCF-7, CaCo-2). Certain derivatives with an unsubstituted benzimidazole (B57391) ring displayed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM, particularly against leukemia and lymphoma cells. mdpi.com

Other research into quinoline–4–carboxylic acid derivatives showed a variable degree of inhibition against HeLa (cervical cancer), MCF–7 (breast cancer), and K–562 (leukemia) cells. nih.gov One compound, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, was particularly effective against MCF-7 cells, reducing cellular growth by 82.9%. nih.gov Furthermore, newly synthesized 2,4-bis((E)-styryl)quinoline-3-carboxylates showed significant inhibitory activity against A549 (lung cancer) and HT29 (colon cancer) cell lines, with some IC50 values being much lower than the reference drug cisplatin. semanticscholar.orgrsc.orgresearchgate.net

Table 1: Cytotoxicity of Selected Quinoline Derivatives in Various Cancer Cell Lines

| Compound Class/Derivative | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Leukemia & Lymphoma | GI50 | 0.4 - 8 µM | mdpi.com |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | % Growth Reduction | 82.9% | nih.gov |

| Quinazoline-chalcone derivative (14g) | K-562 (Leukemia) | GI50 | 0.622 - 1.81 µM | rsc.org |

| Quinazoline-chalcone derivative (14g) | MCF7 (Breast) | GI50 | 0.622 - 1.81 µM | rsc.org |

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3k) | A549 (Lung) | IC50 | 1.38 µM | semanticscholar.orgresearchgate.net |

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3k) | HT29 (Colon) | IC50 | 0.77 µM | semanticscholar.orgresearchgate.net |

Investigation of Antiproliferative Mechanisms

The mechanisms underlying the anticancer effects of quinoline derivatives are multifaceted. Studies have shown that these compounds can induce programmed cell death, or apoptosis, and interfere with the cell cycle. For example, potent derivatives of 7-chloro-(4-thioalkylquinoline) were found to induce apoptosis in the CCRF-CEM leukemia cell line. nih.gov At higher concentrations, these compounds also caused an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov The anticancer properties of chloroquine (B1663885) and hydroxychloroquine, well-known quinoline derivatives, are linked to their antiproliferative, antimutagenic, and autophagy-inhibiting capacities. nih.gov

Further investigations into quinoline–4–carboxylic acid and isoquinoline (B145761) derivatives revealed that the most potent compounds induced apoptosis by intercalating with DNA during the S phase of the cell cycle. nih.gov

DNA Cleavage Activity

A key mechanism for many anticancer drugs is their ability to damage cancer cell DNA, leading to cell death. nih.gov Some quinoline derivatives have been shown to interact directly with DNA. Docking studies have suggested that potent quinoline compounds can form strong hydrogen bond interactions within the minor groove of DNA. nih.gov Other related compounds, such as quinazoline-based pyrimidodiazepines, have been found to interact with calf thymus DNA through intercalation and groove binding. rsc.org The ability of metal complexes to promote the cleavage of nucleic acids is a well-studied phenomenon, and when these complexes are targeted to cancer cells, they can serve as effective anticancer agents by inducing DNA damage that triggers apoptosis. nih.gov

Antimalarial Potential and Efficacy

Quinoline-containing compounds have long been a cornerstone of malaria chemotherapy. globalresearchonline.net Drugs like chloroquine, quinine, and mefloquine (B1676156) are thought to act primarily by disrupting the parasite's digestion of hemoglobin in its acidic food vacuole. nih.gov Chloroquine, a dibasic drug, accumulates to high concentrations in this vacuole, where it is believed to inhibit the polymerization of toxic heme released from hemoglobin digestion, leading to the parasite's death. globalresearchonline.netnih.gov

The emergence of drug-resistant strains of Plasmodium falciparum has driven the development of new quinoline-based agents. globalresearchonline.net Research has focused on synthesizing hybrid molecules and modifying the side chains of existing quinoline scaffolds to overcome resistance. nih.govnih.gov

Numerous studies have reported the synthesis of novel quinoline derivatives with potent antimalarial activity. For example, certain 4-aminoquinoline-pyrimidine hybrids displayed excellent in vitro activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. raco.cat Similarly, a series of 2-chloroquinoline (B121035) derivatives were evaluated, with one compound containing a 1,3,4-oxadiazole (B1194373) residue showing greater activity (IC50 = 0.46 µg/mL) than its corresponding ethyl ester (IC50 = 1.91 µg/mL). mdpi.com The development of new 4-amino-7-chloroquinoline derivatives continues to be a promising strategy, with some novel compounds proving to be more potent against resistant strains than chloroquine itself. nih.govnih.gov

**Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives Against *P. falciparum***

| Compound Class/Derivative | Strain | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Chloroquine | (Reference) | 0.49 | mdpi.com |

| 2-Chloroquinoline with 1,3,4-oxadiazole (12) | - | 0.46 | mdpi.com |

| 2-Chloroquinoline with ethyl ester (10) | - | 1.91 | mdpi.com |

| 4-aminoquinoline-pyrimidine hybrid (21) | D6 (sensitive) | 0.033 µM | raco.cat |

| 4-aminoquinoline-pyrimidine hybrid (21) | W2 (resistant) | 0.058 µM | raco.cat |

Antimicrobial and Antibacterial Spectrum

The quinoline scaffold is also integral to the development of antimicrobial agents. researchgate.net Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria.

In one study, novel 7-chloroquinoline (B30040) derivatives were screened for antibacterial activity. Compounds demonstrated good activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes, with zones of inhibition ranging up to 12.00 mm. researchgate.net Molecular docking studies suggested that these compounds may act by targeting E. coli DNA gyrase B. researchgate.net

Another series of substituted ethyl 2-(quinolin-4-yl)propanoates showed potent antimicrobial activity, particularly against two strains of Helicobacter pylori. mdpi.com Furthermore, quinoline-based hydroxyimidazolium hybrids have been evaluated, with one derivative (7b) proving to be a potent anti-staphylococcal agent with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL (5 µM). nih.gov This same hybrid also showed significant activity against Mycobacterium tuberculosis. nih.gov

Table 3: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | Zone of Inhibition | 12.00 ± 0.00 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile (B119050) (5) | S. aureus | Zone of Inhibition | 11.00 ± 0.03 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | Zone of Inhibition | 11.00 ± 0.03 mm | researchgate.net |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | MIC | 2 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | MIC | 10 µg/mL | nih.gov |

Antifungal Properties and Mechanisms

The therapeutic potential of quinoline derivatives extends to antifungal applications. Research has identified several compounds with significant activity against clinically relevant fungal pathogens.

A study evaluating fifteen 7-chloro-4-arylhydrazonequinolines against eight oral fungi found that several compounds exhibited Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values comparable to the standard drug fluconazole. researchgate.net Specifically, a derivative with a fluorine atom on the benzene (B151609) ring (4a) showed the highest activity against Candida albicans (MIC = 25 µg/mL and MFC = 50 µg/mL). researchgate.net Another derivative (4o) demonstrated activity against Rhodutorula glutinis comparable to fluconazole. researchgate.net

Additionally, quinoline-based hydroxyimidazolium hybrids were tested against a panel of fungi. Two hybrids (7c–d) showed remarkable activity against Cryptococcus neoformans with a MIC value of 15.6 µg/mL. nih.gov Against other fungi like Candida spp. and Aspergillus spp., these compounds had MIC values of 62.5 µg/mL. nih.gov

Table 4: Antifungal Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 7-chloro-4-arylhydrazonequinoline (4a) | Candida albicans | MIC | 25 | researchgate.net |

| 7-chloro-4-arylhydrazonequinoline (4a) | Candida albicans | MFC | 50 | researchgate.net |

| 7-chloro-4-arylhydrazonequinoline (4o) | Rhodutorula glutinis | MIC | 32 | researchgate.net |

| Fluconazole (Reference) | Rhodutorula glutinis | MIC | 32 | researchgate.net |

| Quinoline-based hydroxyimidazolium hybrid (7c-d) | Cryptococcus neoformans | MIC | 15.6 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7c-d) | Candida spp. & Aspergillus spp. | MIC | 62.5 | nih.gov |

Antiprotozoal Activity, e.g., against Toxoplasma gondii

Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis, a disease that can lead to severe complications in immunocompromised individuals and during fetal development. mdpi.com The search for new, effective treatments is ongoing, as current options have limitations. mdpi.com Derivatives of quinoline have emerged as a promising area of research for their antiprotozoal capabilities. researchgate.net

Research has been conducted on 4-arylquinoline-2-carboxylate derivatives to assess their activity against T. gondii. johnshopkins.edursc.org A one-step synthesis process has been developed to produce these compounds, allowing for the investigation of their efficacy in inhibiting the growth of this pathogenic parasite. johnshopkins.edursc.org Studies have demonstrated that certain derivatives of this class exhibit notable in vitro activity, inhibiting the proliferation of T. gondii. For instance, decoquinate, a quinolone derivative, has been shown to inhibit T. gondii proliferation with a half-maximal inhibitory concentration (IC50) value of 12 nM. nih.gov While not a direct derivative of ethyl 4-chloroquinoline-2-carboxylate, the activity of related quinoline structures underscores the potential of this chemical family in targeting the parasite.

| Compound Class | Target Organism | Activity Noted | Reference |

| 4-Arylquinoline-2-carboxylates | Toxoplasma gondii | Antiprotozoal activity reported | johnshopkins.edursc.org |

| Decoquinate (related quinolone) | Toxoplasma gondii | IC50 of 12 nM in vitro | nih.gov |

Other Broad Therapeutic Potentials

The versatility of the quinoline scaffold allows its derivatives to be investigated for a wide range of pharmacological effects beyond antiprotozoal activity. researchgate.net

Inflammation is a natural defense mechanism against harmful stimuli, but chronic inflammation can contribute to various diseases. mdpi.com Several quinoline carboxylic acid derivatives have been evaluated for their potential to mitigate inflammation. Studies using lipopolysaccharide (LPS)-induced inflammation in mouse macrophage cell lines (RAW264.7) have shown that certain quinoline-3-carboxylic and quinoline-4-carboxylic acids exhibit significant anti-inflammatory properties, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity. nih.gov

| Compound Class | Assay | Result | Reference |

| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | nih.gov |

| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | nih.gov |

The human immunodeficiency virus (HIV) remains a major global health issue, and the development of new antiviral agents is crucial. Quinoline derivatives have been synthesized and tested for their ability to inhibit HIV replication. One study focused on alkylated quinoline 2,4-diols, identifying several potent inhibitors. nih.gov For example, a derivative identified as compound 6 showed a half-maximal inhibitory concentration (IC50) of 2.35 µM and a therapeutic index of 26.64, which was better than the reference drug azidothymidine (AZT). nih.gov Other research has focused on designing quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the HIV reverse transcriptase enzyme. nih.gov Computational and in vitro studies identified a thiophene-2-sulfonamide (B153586) derivative (compound 6 in the study) with significant activity against both HIV-1 and HIV-2. nih.gov

| Compound/Derivative Class | Target/Assay | Key Finding | Reference |

| Alkylated quinoline 2,4-diols (Compound 6) | HIV-1 in CEM-GFP cell line | IC50 = 2.35 µM; Therapeutic Index = 26.64 | nih.gov |

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide | HIV-1 and HIV-2 | Prudent anti-HIV activity (SI = 2.65 for HIV-1) | nih.gov |

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of various quinoline derivatives has been a subject of interest. In one study, the radical scavenging activity of novel 7-chloroquinoline derivatives was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net Two compounds, 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide, displayed strong antioxidant activity with IC50 values of 2.17 µg/mL and 0.31 µg/mL, respectively, which were comparable or superior to the standard, ascorbic acid (IC50 = 2.41 µg/mL). researchgate.net Another study on different quinoline derivatives also identified several compounds with potent DPPH radical scavenging activity, with some showing IC50 values as low as 2.19 µM, significantly more active than the gallic acid standard (IC50 = 23.34 µM). nih.gov

| Compound | Assay | IC50 Value | Reference |

| 2,7-dichloroquinoline-3-carbonitrile | DPPH radical scavenging | 2.17 µg/mL | researchgate.net |

| 2,7-dichloroquinoline-3-carboxamide | DPPH radical scavenging | 0.31 µg/mL | researchgate.net |

| Various quinoline derivatives | DPPH radical scavenging | 2.19 µM to 10.11 µM for active compounds | nih.gov |

| Ascorbic Acid (Standard) | DPPH radical scavenging | 2.41 µg/mL | researchgate.net |

| Gallic Acid (Standard) | DPPH radical scavenging | 23.34 µM | nih.gov |

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. One therapeutic approach is to inhibit carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. mdpi.com Quinoline-based hybrids have been synthesized and evaluated for their α-glucosidase inhibitory properties. nih.gov Certain quinoline-pyrazolopyrimidine hybrids and 7-chloro-N-phenylquinolin-4-amine derivatives showed promising activity. nih.gov For instance, a derivative with a para-trifluoromethoxy group exhibited an IC50 of 40.84 µM against α-glucosidase, which was more potent than the reference inhibitor, acarbose (B1664774) (IC50 = 51.73 µM). nih.gov Other studies have identified quinoline derivatives as inhibitors of protein glycation, a process involved in diabetic complications, with one compound showing an IC50 of 282.98 µM, comparable to the standard inhibitor rutin. nih.gov

| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference |

| Quinoline-pyrazolopyrimidine hybrid (with 4-methylpiperidine) | α-glucosidase | 46.70 µM | nih.gov |

| 7-chloro-N-phenylquinolin-4-amine (with p-trifluoromethoxy) | α-glucosidase | 40.84 µM | nih.gov |

| Acarbose (Standard) | α-glucosidase | 51.73 µM | nih.gov |

| Quinoline derivative (Compound 14) | Protein glycation | 282.98 µM | nih.gov |

| Rutin (Standard) | Protein glycation | 294.50 µM | nih.gov |

Histamine is a key mediator in allergic reactions. nih.gov Derivatives of the quinoline and quinolone core have been investigated for their potential as antihistaminic agents. Research into 4-quinolone derivatives revealed that these compounds possess antihistaminic activity. researchgate.net In one study, a series of 1,4-dihydro-4-oxo-quinolin-3-carboxylic acid derivatives were synthesized and tested. The compound 1-(4-chlorobenzyl)-6-methyl-4-oxo-1,4-dihydro-quinolin-3-carboxylic acid pyridin-2-ylamide demonstrated the highest potency, with 92.5% inhibition in an assay, surpassing the standard drug azelastine, which showed 83.6% inhibition at the same concentration. researchgate.net Another study described the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate as a potent, orally active antiallergy agent, proving to be 10 times more potent than disodium (B8443419) cromoglycate in the rat passive cutaneous anaphylaxis test. nih.gov

| Compound | Assay/Test | Result | Reference |

| 1-(4-chlorobenzyl)-6-methyl-4-oxo-1,4-dihydro-quinolin-3-carboxylic acid pyridin-2-ylamide | Antihistaminic activity | 92.5% inhibition | researchgate.net |

| Azelastine (Standard) | Antihistaminic activity | 83.6% inhibition | researchgate.net |

| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate | Rat passive cutaneous anaphylaxis | 10 times more potent than disodium cromoglycate | nih.gov |

Anti-hypertensive Activity

Currently, there is a lack of available scientific literature detailing the anti-hypertensive properties of this compound or its direct derivatives. Extensive searches of research databases did not yield any studies specifically investigating the effects of this compound on blood pressure or its potential mechanisms of action related to hypertension. While the broader class of quinoline derivatives has been a subject of interest in medicinal chemistry for various therapeutic applications, including cardiovascular conditions, specific data for this compound remains unreported in the public domain. Therefore, no research findings or data tables on its anti-hypertensive activity can be provided at this time.

Anti-platelet Activity

Similar to its anti-hypertensive profile, there is no available research data on the anti-platelet activity of this compound. A thorough review of scientific publications did not reveal any studies that have evaluated this compound for its ability to inhibit platelet aggregation or interfere with the pathways involved in thrombosis. Although some quinoline derivatives have been explored for their potential as anti-platelet agents, the specific compound, this compound, has not been the subject of such investigations according to the available literature. Consequently, no detailed research findings or data tables regarding its anti-platelet effects can be presented.

Computational Studies in Drug Design and Lead Optimization

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as a derivative of Ethyl 4-chloroquinoline-2-carboxylate, and its biological target at the molecular level.

Molecular docking studies have been instrumental in identifying the specific binding modes and interaction sites of this compound derivatives with various biological targets. For instance, in the context of antimalarial drug development, docking simulations of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids, structurally related to the title compound, with the Plasmodium lactate (B86563) dehydrogenase (LDH) receptor have revealed key binding interactions. One derivative, in particular, demonstrated the formation of five hydrogen bonds with the receptor, indicating a strong and specific interaction. researchgate.net

Similarly, docking studies of Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate with bacterial targets like Staphylococcus aureus DNA Gyrase, Mycobacterium tuberculosis topoisomerase II, and Streptococcus pneumoniae topoisomerase IV have shown high affinity, suggesting a potential mechanism for their antimicrobial activity. nih.gov These simulations provide a detailed three-dimensional view of how these quinoline (B57606) derivatives fit into the active sites of their target proteins, highlighting the crucial amino acid residues involved in the binding.

A critical aspect of molecular docking is the calculation of binding energy, which quantifies the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable and potent ligand-receptor complex. For example, a derivative of this compound, specifically 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid, exhibited a binding energy of -9.05 kcal/mol with the Plasmodium LDH receptor, suggesting it could be a promising lead molecule for antimalarial therapy. researchgate.net

The inhibition constant (Ki) is another important parameter derived from docking studies, representing the concentration of an inhibitor required to produce half-maximum inhibition. In studies of other quinoline derivatives, Ki values have been calculated to further assess their inhibitory potential against various enzymes. For instance, a study on biotin (B1667282) carboxylase inhibitors calculated a Ki of 10.3 ± 0.1 μM for a related compound, indicating its potency. semanticscholar.org These calculated values are crucial for ranking and prioritizing compounds for further experimental testing.

Below is an interactive data table summarizing the binding energies of some this compound derivatives with their respective targets.

| Derivative | Target | Binding Energy (kcal/mol) |

| 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid | Plasmodium LDH receptor | -9.05 |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | S. aureus DNA Gyrase | - |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | M. tuberculosis topoisomerase II | - |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | S. pneumoniae topoisomerase IV | - |

Note: Specific binding energy values for the latter three interactions were not provided in the source material.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. slideshare.net These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more effective drugs. nih.gov

For quinoline derivatives, QSAR studies have been employed to understand the structural features that contribute to their biological activity. For example, in a study of dequalinium (B1207927) analogues, which share the quinoline core, QSAR analysis revealed a correlation between the blocking potency of K+ channels and the electronic properties of the substituents at the 4-position of the quinoline ring. nih.gov The study found that the blocking potency correlated with the partial charge on the ring nitrogen atom and the energies of the lowest unoccupied molecular orbital (ELUMO). nih.gov Such models allow researchers to predict the activity of novel quinoline derivatives before undertaking their synthesis, saving time and resources.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, molecular properties, and reactivity of molecules like this compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map visually represents the electrostatic potential on the surface of a molecule, where red regions indicate negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netnih.gov

For quinoline derivatives, MEP analysis can identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding with a biological target. chemrxiv.org For instance, the negative potential around the carbonyl oxygen and the nitrogen atom of the quinoline ring would suggest these are likely hydrogen bond acceptor sites.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For quinoline derivatives, FMO analysis can provide insights into their charge transfer interactions with biological receptors. nih.gov The distribution of the HOMO and LUMO across the molecule can also indicate the specific atoms or regions involved in these electronic interactions. researchgate.net

The table below presents a summary of the computational studies performed on this compound and its derivatives.

| Computational Method | Application | Key Findings |

| Molecular Docking | Analysis of ligand-receptor binding | Identification of key interactions with target proteins. |

| Molecular Docking | Calculation of binding energies and Ki | Quantification of binding affinity and inhibitory potential. |

| QSAR | Predictive modeling of biological activity | Correlation of structural features with activity. |

| MEP Analysis | Identification of reactive sites | Visualization of charge distribution and potential interaction sites. |

| FMO Analysis | Understanding chemical reactivity | Elucidation of electronic properties and charge transfer capabilities. |

Diverse Applications Beyond Medicinal Chemistry

Agrochemical Formulations and Applications

The structural backbone of Ethyl 4-chloroquinoline-2-carboxylate is a feature found in various biologically active molecules, including those developed for agriculture. The quinoline (B57606) moiety is a recognized pharmacophore not only in medicine but also in the agrochemical sector, where it contributes to the development of agents for crop protection. chemimpex.com

The search for new pesticides and herbicides with novel modes of action is a continuous effort in the agrochemical industry to manage resistance and improve safety profiles. researchgate.net Quinoline derivatives are a class of compounds investigated for such purposes. For instance, the discovery of flometoquin, a novel insecticide with a phenoxy-quinoline structure, highlights the potential of the quinoline scaffold in creating effective pest management solutions. nih.gov Structure-activity relationship (SAR) studies on quinoline-based compounds are crucial in optimizing their insecticidal or herbicidal efficacy. nih.gov The development of new active ingredients remains a necessary tool for chemical control within integrated pest management (IPM) programs. nih.gov this compound, as a reactive intermediate, can be used to generate libraries of new quinoline derivatives for screening and development of next-generation pesticides and herbicides. chemimpex.com

| Agrochemical Agent Class | Role of Quinoline Scaffold | Example Compound | Key Finding |

| Insecticides | Forms the core structure of novel active ingredients. | Flometoquin | Demonstrates strong and quick insecticidal action against various thrips species. nih.gov |

| Herbicides | Serves as a building block for new herbicidal compounds. chemimpex.com | N/A | The versatility of the quinoline ring is utilized in formulating effective herbicides. chemimpex.com |

Material Science Investigations

The unique electronic and structural properties of the quinoline ring system make it an attractive candidate for applications in material science. chemimpex.com Researchers are exploring its potential in creating advanced materials with specific functional properties.

The bifunctional nature of this compound allows it to be incorporated into polymer chains or used to create functional coatings. Coordination polymers, for example, have been synthesized using quinoline-dicarboxylate building blocks with lanthanide ions, forming complex three-dimensional metal-organic frameworks. nih.gov Such research indicates the capacity of the quinoline structure to form well-ordered, stable polymeric materials. nih.gov These materials could potentially offer enhanced durability and resistance to environmental factors, making them suitable for advanced coatings or specialty polymers. chemimpex.com

| Material Type | Role of Quinoline Moiety | Potential Properties |

| Coordination Polymers | Acts as a multidentate N,O-donor ligand to link metal centers. nih.gov | Thermal stability, specific luminescence features. nih.gov |

| Specialty Coatings | Provides a durable and environmentally resistant backbone. chemimpex.com | Improved durability, chemical resistance. chemimpex.com |

Organic semiconductors are a cornerstone of modern electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netwiley-vch.de Heterocyclic compounds containing extended π-conjugated systems are primary candidates for these materials due to their favorable electronic properties. researchgate.net The quinoline ring system present in this compound is one such π-conjugated system.

The electrical and optical properties of organic materials are central to their function in electronic devices. researchgate.net The planar structure of the quinoline ring can facilitate π-stacking interactions, which are crucial for charge transport in organic semiconductors. researchgate.net The investigation of quinoline derivatives, including crystal structure analysis, helps in understanding how molecular packing influences electronic properties. researchgate.net While direct studies on this compound as a semiconductor may be limited, the broader class of quinoline-containing molecules is actively being explored for their potential in organic electronics. researchgate.netmdpi.com

| Property | Relevance to Organic Semiconductors | Contribution of Quinoline Structure |

| Charge Transport | Essential for the functioning of transistors and solar cells. | The planar, π-conjugated system can support the movement of charge carriers. wiley-vch.de |

| Band Gap | Determines the energy required to excite an electron, affecting optical and electronic properties. | The extended π-system influences the HOMO-LUMO gap, which can be tuned via chemical modification. mdpi.com |

| Thermal Stability | Crucial for the longevity and reliability of electronic devices. | Heterocyclic structures like quinoline often exhibit high thermal stability. researchgate.net |

Applications in Analytical Chemistry

In analytical chemistry, this compound can serve as a valuable tool. It can be used as a reference standard or as an intermediate in the synthesis of specific reagents for detecting and quantifying other compounds. chemimpex.com Its distinct chemical structure can be exploited in various analytical methods, contributing to reliable results for quality control and research purposes. chemimpex.com

Utilization as Reagents for Detection and Quantification of Compounds

The core structure of this compound can be modified to create derivatizing agents for analytical chromatography. The process of derivatization involves chemically modifying a compound to produce a new compound with properties that are better suited for analysis, such as enhanced detectability. researchgate.net

One of the key applications in this area is in the analysis of amines, including amino acids. The quinoline moiety can be functionalized to act as a fluorophore or a chromophore. When these modified reagents react with target analytes, they form stable derivatives that can be readily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-Vis detection. researchgate.net

For instance, derivatives of quinoline, conceptually similar to this compound, have been developed as fluorescent labeling reagents. These reagents react with primary and secondary amines to form highly fluorescent products. This allows for the sensitive detection of amino acids and other biogenic amines in complex biological samples. The choice of the derivatizing agent is crucial for achieving the desired sensitivity and selectivity in the analysis. nih.govresearchgate.net

Table 1: Examples of Quinoline-based Derivatizing Agents and Their Applications

| Derivatizing Agent Class | Target Analyte | Analytical Technique | Purpose |

| Quinoline-based Chloroformates | Amino Acids, Amines | HPLC-Fluorescence | Fluorescent labeling for enhanced detection and quantification. nih.govresearchgate.net |

| Quinoline-based Hydrazides | Carbonyl Compounds | HPLC-UV/Fluorescence | Derivatization for improved chromatographic separation and detection. |

| Quinoline-based Sulfonyl Chlorides | Phenols, Amines | HPLC-UV/Fluorescence | Introduction of a chromophore/fluorophore for sensitive analysis. |

This table provides illustrative examples of how the quinoline scaffold, the core of this compound, is utilized in developing analytical reagents.

Contributions to Biochemical Research

The ability to synthesize a wide array of derivatives from this compound also makes it a valuable tool in fundamental biochemical research. These derivatives can be designed to interact with specific biological molecules, providing insights into their function and the pathways they are involved in.

Tools for Elucidating Biochemical Pathways and Mechanisms

Derivatives of this compound can be engineered to act as molecular probes. These probes can be used to study enzyme activity and elucidate metabolic pathways. For example, a derivative could be synthesized to be a substrate for a specific enzyme. By incorporating a reporter group, such as a fluorophore, the enzymatic reaction can be monitored in real-time.

While direct research on this compound as a probe is not extensively documented in publicly available literature, the principle is well-established with structurally related compounds. For instance, enzyme inhibitors based on the quinoline scaffold have been used to study the mechanism of enzymes like biotin (B1667282) carboxylase, a key enzyme in fatty acid synthesis. nih.gov By observing how these inhibitors bind to the enzyme and affect its activity, researchers can gain a deeper understanding of the enzyme's catalytic mechanism.

Furthermore, by attaching reactive groups to the quinoline core, derivatives of this compound could potentially be used as activity-based probes. These probes form a covalent bond with the active site of an enzyme, allowing for its identification and characterization within a complex proteome. This approach is invaluable for discovering new enzyme functions and for understanding the roles of enzymes in various cellular processes.

Table 2: Potential Applications of this compound Derivatives in Biochemical Research

| Derivative Type | Research Application | Principle |

| Fluorescently Labeled Substrates | Enzyme Kinetics Studies | Real-time monitoring of enzyme activity through changes in fluorescence upon substrate conversion. |

| Enzyme Inhibitors | Mechanistic Studies | Probing the active site of an enzyme to understand its structure and catalytic mechanism. nih.gov |

| Activity-Based Probes | Enzyme Discovery and Profiling | Covalent labeling of active enzymes in a complex biological sample for identification and functional characterization. |

| Affinity-Based Probes | Protein-Ligand Interaction Studies | Identifying and isolating specific protein targets that bind to the quinoline-based ligand. |

This table outlines potential and conceptually similar applications based on the chemical properties of this compound and established biochemical methodologies.

Advanced Synthetic and Chemical Concepts

Chiral Synthesis and Stereochemical Control in Quinoline (B57606) Derivatives

The synthesis of enantiomerically pure quinoline derivatives is a significant area of research, driven by the prevalence of the quinoline scaffold in biologically active natural products and pharmaceuticals. researchgate.net While specific chiral synthesis routes for Ethyl 4-chloroquinoline-2-carboxylate are not extensively detailed in the literature, the principles of stereochemical control applied to quinoline systems are well-established and can be extrapolated. The rigid, aromatic nature of the quinoline ring makes it an excellent platform for constructing chiral ligands and catalysts. nih.gov

Stereochemical control in the synthesis of quinoline derivatives can be achieved through various strategies. One common approach involves the use of chiral catalysts in reactions that form the quinoline core or modify a pre-existing quinoline structure. nih.gov For instance, asymmetric catalysis can be employed in cyclization reactions that establish the chirality of substituents on the quinoline ring. The functionalization of the quinoline ring via C-H activation, using carefully selected catalysts and directing groups, has emerged as a powerful tool for introducing functional groups with high selectivity, which can be a key step in a chiral synthesis pathway. rsc.orgrsc.org

Furthermore, naturally occurring chiral quinoline alkaloids have served as precursors for the asymmetric synthesis of other complex, enantiopure alkaloids. researchgate.netrsc.org This highlights the potential for using enzymatic or chemo-enzymatic methods to introduce chirality. The absolute configurations and enantiopurity of chiral quinoline alkaloids are routinely determined to understand their biosynthetic pathways, providing insights that can be applied to synthetic strategies. rsc.org The strategic placement of substituents can modulate the binding affinity and selectivity of quinoline-containing ligands, a principle that relies heavily on stereochemical engineering to create specific three-dimensional arrangements. nih.gov

Supramolecular Chemistry and Crystal Engineering of Quinoline Carboxylates

The fields of supramolecular chemistry and crystal engineering focus on understanding and controlling the way molecules interact and assemble in the solid state. Quinoline carboxylates, including this compound, are of particular interest due to the diverse non-covalent interactions their functional groups can facilitate. The quinoline ring system and the carboxylate group are key players in directing the formation of predictable and robust supramolecular structures. tandfonline.comacs.org

The quinoline moiety is a versatile structural motif in supramolecular chemistry, capable of participating in strong C–H···π and π–π stacking interactions. acs.org The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. The carboxylate group, especially when deprotonated, offers a variety of coordination modes and is a strong hydrogen bond acceptor. tandfonline.com The interplay of these interactions—hydrogen bonds, π–π stacking, and weaker C–H···O contacts—governs the assembly of quinoline carboxylates into one-, two-, or three-dimensional networks. tandfonline.comtandfonline.com

In the crystal structures of related compounds, such as quinoline-2-carboxylate complexes, the uncoordinated oxygen atom of the carboxylate group consistently acts as an acceptor for hydrogen bonds. tandfonline.comtandfonline.com These hydrogen bonds, often in cooperation with π–π stacking of the quinoline rings, are the primary forces stabilizing the crystal lattice. tandfonline.com Crystal engineering principles can be applied to predictably generate new crystalline phases by exploiting these reliable interactions, such as the well-known carboxylic acid–pyridine (B92270) supramolecular heterosynthon. rsc.org

| Interaction Type | Participating Groups on Quinoline Carboxylates | Typical Role in Crystal Packing |

| Hydrogen Bonding | Carboxylate oxygen atoms, quinoline nitrogen | Formation of chains, sheets, and 3D networks tandfonline.comtandfonline.com |

| π–π Stacking | Aromatic quinoline rings | Stabilization through parallel or offset stacking arrangements tandfonline.comacs.org |

| C–H···π Interactions | C-H bonds from quinoline or alkyl groups and the aromatic π-system | Contribute to the overall stability of the crystal lattice tandfonline.comacs.org |

| C–H···O Interactions | C-H bonds and carboxylate oxygen atoms | Link primary structural motifs formed by stronger interactions tandfonline.com |

Table 1: Common non-covalent interactions in the crystal structures of quinoline carboxylates.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. While specific polymorphism studies on this compound are not prominent, the potential for its existence can be inferred from studies of related molecules. For instance, quinoline-2-carboxylic acid crystallizes with two tautomeric forms (a neutral molecule and a zwitterion) in the same crystal, demonstrating the structural versatility of this scaffold. researchgate.net

Co-crystallization is a powerful crystal engineering technique used to create multi-component crystalline solids with tailored properties. This approach involves combining a target molecule with a suitable "coformer" to generate a new crystal lattice held together by non-covalent interactions. Quinoline derivatives have been successfully used to form co-crystals. A notable study demonstrated the formation of a new 2:1 co-crystal of quinoline with fumaric acid, highlighting the potential for creating novel solid phases. consensus.app The formation of pharmaceutical co-crystals is an active area of research aimed at improving properties like solubility and stability. mdpi.com Given the hydrogen bond accepting capabilities of the quinoline nitrogen and the carboxylate group in this compound, it is a viable candidate for forming co-crystals with hydrogen bond-donating coformers like dicarboxylic acids.

The structural analysis of closely related compounds provides insight into the likely crystalline behavior of this compound. For example, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate has been determined, revealing that the molecules are linked by weak C—H···O hydrogen bonds to form chains. nih.govnih.gov This structural data provides a baseline for predicting the types of intermolecular interactions and potential for polymorphism or co-crystal formation in similar quinoline esters.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Ethyl 2,4-dichloroquinoline-3-carboxylate nih.govresearchgate.net | Monoclinic | P21/n | Weak C—H···O hydrogen bonds |

| Quinoline-2-carboxylic acid researchgate.net | Monoclinic | P21/c | Hydrogen bonds between tautomeric pairs |

| Quinoline/Fumaric Acid Co-crystal (2:1) consensus.app | Not specified | Not specified | Likely hydrogen bonding between acid and quinoline N |

Table 2: Crystallographic data and interactions for quinoline derivatives.

Future Research Directions and Therapeutic Outlook

Continued Development of Novel Lead Compounds and Optimized Drug Candidates